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Compound of Interest

Compound Name:
1-phenyl-1H-pyrazole-5-

carbaldehyde

Cat. No.: B145363 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of kinase inhibitors is paramount for advancing novel therapeutics. Pyrazole-

based scaffolds are a cornerstone in the design of kinase inhibitors, leading to several clinically

approved drugs. This guide provides a detailed comparison of the selectivity of prominent

pyrazole-based kinase inhibitors against a broad panel of human kinases, supported by

experimental data and protocols.

This comparative analysis aims to furnish researchers with the necessary data to evaluate the

suitability of these compounds for their specific research applications, highlighting both on-

target potency and off-target interactions that could influence experimental outcomes or

therapeutic potential.

Selectivity Profiles of Pyrazole-Based Kinase
Inhibitors
The following table summarizes the binding affinities (Kd in nM) of four well-characterized

pyrazole-based kinase inhibitors—Crizotinib, Ruxolitinib, Tozasertib, and AT9283—against a

selection of kinases from a comprehensive panel. Lower Kd values indicate stronger binding

affinity. This data provides a snapshot of their selectivity and potential for polypharmacology.
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Kinase
Target

Crizotinib
(Kd, nM)

Ruxolitinib
(Kd, nM)

Tozasertib
(Kd, nM)

AT9283 (Kd,
nM)

Kinase
Family

Primary

Targets

ALK 24 >10000 >10000 >10000
Tyrosine

Kinase

MET 1.6 >10000 >10000 >10000
Tyrosine

Kinase

ROS1 6.8 >10000 >10000 >10000
Tyrosine

Kinase

JAK1 >10000 5.7 >10000 22
Tyrosine

Kinase

JAK2 3200 5.1 2200 1.2
Tyrosine

Kinase

JAK3 >10000 250 >10000 1.1
Tyrosine

Kinase

AURKA

(Aurora A)
2100 2900 17 3.8

Serine/Threo

nine Kinase

AURKB

(Aurora B)
1600 1800 5.2 2.1

Serine/Threo

nine Kinase

ABL1 380 1200 110 1.5
Tyrosine

Kinase

FLT3 140 440 13 20
Tyrosine

Kinase

Selected Off-

Targets

AAK1 110 >10000 120 170
Serine/Threo

nine Kinase
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ACK1 (TNK2) 13 >10000 >10000 >10000
Tyrosine

Kinase

AURA

(AURKA)
2100 2900 17 3.8

Serine/Threo

nine Kinase

AURB

(AURKB)
1600 1800 5.2 2.1

Serine/Threo

nine Kinase

BIKE (IKBKE) 190 >10000 2300 3400
Serine/Threo

nine Kinase

BLK 110 >10000 >10000 230
Tyrosine

Kinase

BMX 480 2800 >10000 1100
Tyrosine

Kinase

BTK >10000 >10000 >10000 1300
Tyrosine

Kinase

CAMK1 >10000 >10000 >10000 >10000
Serine/Threo

nine Kinase

CAMK2D >10000 >10000 >10000 >10000
Serine/Threo

nine Kinase

CDK1 >10000 >10000 2000 1500
Serine/Threo

nine Kinase

CDK2 >10000 >10000 1300 1400
Serine/Threo

nine Kinase

CHEK1

(CHK1)
1300 >10000 280 180

Serine/Threo

nine Kinase

CSF1R 15 1100 1400 1100
Tyrosine

Kinase

EGFR >10000 >10000 >10000 >10000
Tyrosine

Kinase

EPHA1 24 >10000 >10000 >10000
Tyrosine

Kinase
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ERBB2

(HER2)
>10000 >10000 >10000 >10000

Tyrosine

Kinase

FAK (PTK2) 14 >10000 >10000 >10000
Tyrosine

Kinase

FGFR1 >10000 >10000 310 210
Tyrosine

Kinase

LCK 1400 >10000 3100 480
Tyrosine

Kinase

MAPK1

(ERK2)
>10000 >10000 >10000 >10000

Serine/Threo

nine Kinase

p38a

(MAPK14)
1400 >10000 1100 1400

Serine/Threo

nine Kinase

PIK3CA >10000 >10000 >10000 >10000 Lipid Kinase

PLK1 1100 >10000 140 110
Serine/Threo

nine Kinase

RET 30 >10000 110 150
Tyrosine

Kinase

SRC 2700 >10000 3800 1100
Tyrosine

Kinase

VEGFR2

(KDR)
110 910 150 120

Tyrosine

Kinase

Experimental Protocols
The selectivity data presented above was generated using a competitive binding assay

platform, such as the KINOMEscan™ assay. This methodology provides a quantitative

measure of the interaction between a test compound and a large panel of kinases.

Principle of the Competition Binding Assay:
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The assay relies on the principle of competitive displacement of a known, immobilized ligand by

the test compound. Each kinase in the panel is expressed as a fusion protein with a DNA tag.

In the absence of a competing inhibitor, the kinase binds to an immobilized, broadly active

kinase inhibitor (the ligand) on a solid support. The amount of kinase bound to the support is

then quantified by measuring the amount of the associated DNA tag using quantitative PCR

(qPCR). When a test compound is introduced, it competes with the immobilized ligand for

binding to the kinase. A potent inhibitor will displace the kinase from the solid support, resulting

in a lower amount of kinase-tagged DNA being detected.

Key Steps of the Experimental Workflow:

Preparation of Kinase Panel: A comprehensive panel of human kinases is expressed and

purified. Each kinase is tagged with a unique, quantifiable DNA molecule.

Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a

solid support (e.g., beads).

Competition Assay: The test compound (pyrazole inhibitor) at various concentrations is

incubated with the tagged kinase and the immobilized ligand.

Washing: Unbound kinase and test compound are washed away.

Quantification: The amount of kinase remaining bound to the solid support is quantified by

measuring the associated DNA tag using qPCR.

Data Analysis: The amount of bound kinase in the presence of the test compound is

compared to a vehicle control (e.g., DMSO). The results are often expressed as a

percentage of the control, and from a dose-response curve, the dissociation constant (Kd) or

IC50 can be determined. A lower Kd value signifies a higher binding affinity of the test

compound for the kinase.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Kinase Selectivity Profiling
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Workflow for Kinase Selectivity Profiling.

Featured Signaling Pathway: PI3K/Akt
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade

that regulates a wide range of cellular processes, including cell growth, proliferation, survival,

and metabolism. Dysregulation of this pathway is a common feature in many human cancers,

making its components attractive targets for therapeutic intervention. Several kinase inhibitors,

including some with a pyrazole scaffold, have been developed to target kinases within this

pathway.
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PI3K/Akt Signaling Pathway
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The PI3K/Akt Signaling Pathway.
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To cite this document: BenchChem. [Navigating the Kinome: A Comparative Selectivity
Analysis of Pyrazole-Based Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b145363#selectivity-profiling-of-pyrazole-kinase-
inhibitors-across-a-kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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